N'-[(4-bromophenyl)methyl]propane-1,3-diamine
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Overview
Description
N’-[(4-bromophenyl)methyl]propane-1,3-diamine is an organic compound characterized by the presence of a bromophenyl group attached to a propane-1,3-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-bromophenyl)methyl]propane-1,3-diamine typically involves a multi-step process. One common method starts with the bromination of toluene to form 4-bromotoluene. This is followed by a reaction with propane-1,3-diamine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of N’-[(4-bromophenyl)methyl]propane-1,3-diamine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N’-[(4-bromophenyl)methyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N’-[(4-bromophenyl)methyl]propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N’-[(4-bromophenyl)methyl]propane-1,3-diamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The bromophenyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-methyl-1,3-propanediamine: Similar in structure but lacks the bromophenyl group.
N,N’-dimethyl-1,3-propanediamine: Contains two methyl groups instead of a bromophenyl group.
Uniqueness
N’-[(4-bromophenyl)methyl]propane-1,3-diamine is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such properties are desired .
Properties
Molecular Formula |
C10H15BrN2 |
---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
N'-[(4-bromophenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C10H15BrN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12/h2-5,13H,1,6-8,12H2 |
InChI Key |
HMBCWGBXTKKVKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCCN)Br |
Origin of Product |
United States |
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